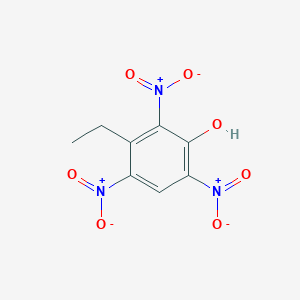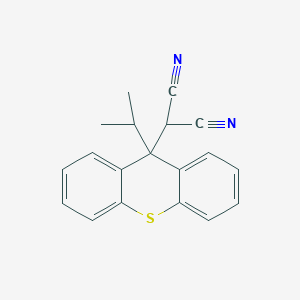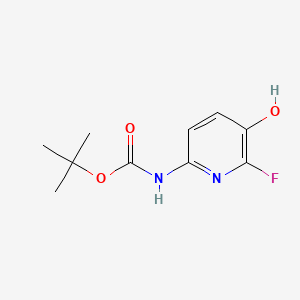
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-fluoro-5-hydroxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process.
化学反应分析
Types of Reactions: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro-substituted pyridine ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry: In organic synthesis, tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective transformations of other functional groups .
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
相似化合物的比较
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to its analogs. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and further derivatization.
属性
分子式 |
C10H13FN2O3 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15) |
InChI 键 |
TWNCIKCGZBGSRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


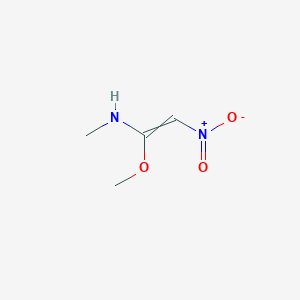
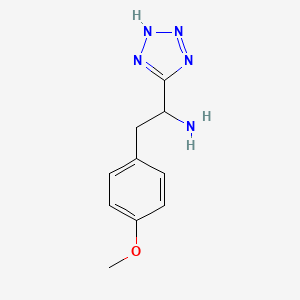
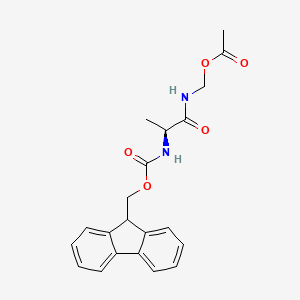

![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
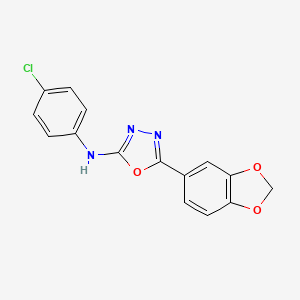
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
